3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
Overview
Description
The compound “3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate” contains two pyrazole rings, which are a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyrazole rings and the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyrazole rings and the amine group .Scientific Research Applications
Pyrazole Derivatives and Their Applications
Pyrazole derivatives, closely related to 3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate, have shown a wide range of applications in scientific research. These include:
Sedative, Antiaggregating, and Local Anesthetic Activities : N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and propanamines, structurally similar to the compound , demonstrated significant sedative and local anesthetic activities, along with notable platelet antiaggregating activity in vitro. They also exhibited moderate analgesic and anti-inflammatory activities in mice and rats (Bondavalli et al., 1990).
Platelet Antiaggregating, Hypotensive, Antiarrhythmic Activities : Another set of N,N-disubstituted propanamides and propanamines showed strong in vitro platelet antiaggregating activity, comparable or superior to acetylsalicylic acid. These compounds also displayed moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities in animal models (Bruno et al., 1991).
Potential Antidepressant Properties : A related compound, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, was identified as a potential antidepressant with reduced side effects, suggesting that similar pyrazole derivatives could have applications in mental health research (Bailey et al., 1985).
Supramolecular Hydrogen-Bonded Chains : In the field of supramolecular chemistry, N-isopropyl substituted derivatives of similar compounds formed supramolecular hydrogen-bonded chains, differing significantly from their parent structures (Palombo et al., 2019).
Immunomodulating Activity : Certain N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have shown immunomodulating activity, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice (Doria et al., 1991).
Applications in Supramolecular Crystal Engineering : ZnII complexes based on hybrid N-pyrazole, N'-imine ligands have been studied for their supramolecular properties, highlighting potential applications in crystal engineering (Guerrero et al., 2015).
Anticancer and Antimicrobial Properties : A variety of pyrazole derivatives have been synthesized and tested for their potential as anticancer and antimicrobial agents, showing promising results against various cancer cell lines and pathogenic strains (Katariya et al., 2021).
Ru-Catalyzed Redox-Neutral C-H Activation : In organic synthesis, Ru-catalyzed redox-neutral C-H activation reactions via N-N bond cleavage have been reported, leading to the synthesis of pharmacologically significant compounds (Zhang et al., 2014).
Heterocyclic Synthesis and Antimicrobial Activity : Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities, contributing to the field of medicinal chemistry (Hafez et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
oxalic acid;3-pyrazol-1-yl-N-(3-pyrazol-1-ylpropyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5.C2H2O4/c1(9-16-11-3-7-14-16)5-13-6-2-10-17-12-4-8-15-17;3-1(4)2(5)6/h3-4,7-8,11-13H,1-2,5-6,9-10H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKKQKMJCZIGAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNCCCN2C=CC=N2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.